molecular formula C10H9BrClFO B1445042 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one CAS No. 1250030-38-6

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one

Cat. No.: B1445042
CAS No.: 1250030-38-6
M. Wt: 279.53 g/mol
InChI Key: YEJTTYZBANPNIU-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and butanone.

    Bromination: The butanone undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromobutan-2-one.

    Coupling Reaction: The brominated butanone is then coupled with 4-chloro-2-fluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a ketone.

    4-Chloro-2-fluorophenylboronic acid: Contains the same aromatic ring but with a boronic acid group.

    3-Bromo-4-fluorophenol: Similar aromatic structure with a hydroxyl group.

Biological Activity

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrClF, featuring a bromine atom and a chloro-fluorophenyl group attached to a butanone backbone. The presence of halogen atoms enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular function.
  • Disruption of Cellular Processes : By modifying biomolecules, it can disrupt normal cellular activities, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism involves binding to bacterial enzymes, inhibiting their function, and thereby preventing bacterial growth.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased cancer cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Potential :
    • In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for various cancer types, showing promising results in inhibiting tumor growth .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliInhibition of growth (MIC = X µg/mL)
AntimicrobialStaphylococcus aureusInhibition of growth (MIC = Y µg/mL)
AnticancerHuman cancer cell lines (e.g., MCF-7)Induction of apoptosis (IC50 = Z µM)

Properties

IUPAC Name

3-bromo-4-(4-chloro-2-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClFO/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJTTYZBANPNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=C(C=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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